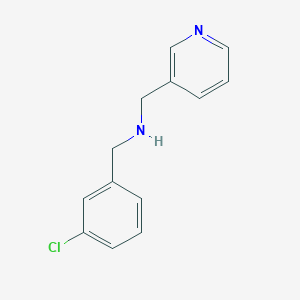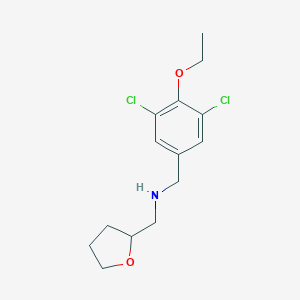
(3-Chloro-benzyl)-pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-benzyl)-pyridin-3-ylmethyl-amine, also known as 3-CPA, is a chemical compound with potential applications in the field of scientific research. This compound is a member of the benzylamine class of compounds and is characterized by a pyridine ring that is substituted with a chlorobenzyl group and an amine group. In
Scientific Research Applications
(3-Chloro-benzyl)-pyridin-3-ylmethyl-amine has potential applications in the field of scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, this compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation.
Mechanism of Action
As a positive allosteric modulator of the α7 nAChR, (3-Chloro-benzyl)-pyridin-3-ylmethyl-amine enhances the activity of this receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the opening of the receptor's ion channel, which leads to an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling events that ultimately lead to the physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely mediated by its activity at the α7 nAChR. Activation of this receptor has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-Chloro-benzyl)-pyridin-3-ylmethyl-amine in lab experiments is its high purity and stability. This makes it easy to obtain reproducible results and to conduct experiments on a large scale. Additionally, the specificity of this compound for the α7 nAChR makes it a useful tool for studying the physiological and biochemical effects of this receptor.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other compounds or the use of different cell types. Additionally, the precise mechanism of action of this compound at the α7 nAChR is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on (3-Chloro-benzyl)-pyridin-3-ylmethyl-amine. One area of interest is the development of more specific and potent positive allosteric modulators of the α7 nAChR. This could lead to the development of new treatments for neurodegenerative diseases and other disorders that are associated with dysfunction of this receptor.
Another area of interest is the investigation of the effects of this compound on other physiological systems and processes. For example, this compound has been shown to have anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in various diseases and conditions.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in the field of scientific research. Its synthesis method is well-established and yields a high-purity product. This compound has been shown to act as a positive allosteric modulator of the α7 nAChR, with a variety of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
The synthesis of (3-Chloro-benzyl)-pyridin-3-ylmethyl-amine involves the reaction between 3-chlorobenzyl chloride and pyridine-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The reaction takes place in anhydrous acetonitrile at room temperature and yields this compound as a white solid with a purity of over 95%. This synthesis method has been optimized for scale-up and is suitable for the preparation of large quantities of this compound for research purposes.
properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C13H13ClN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2 |
InChI Key |
PNZCPRKQXNUELZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)